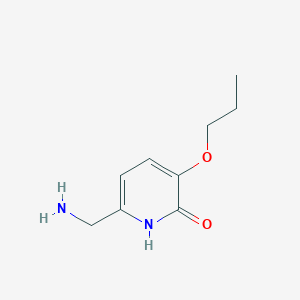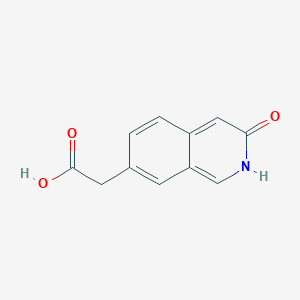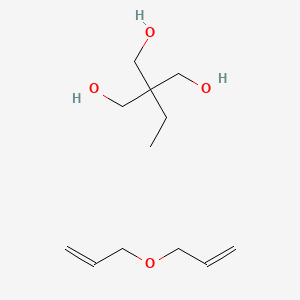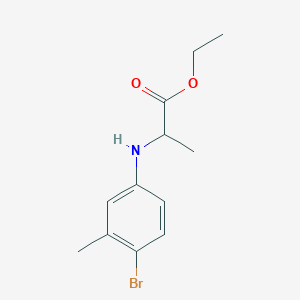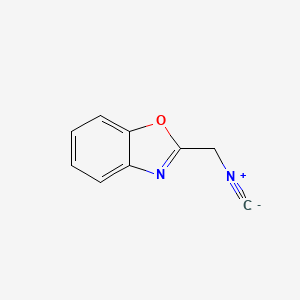
2,6-diethyl-4-hydroxy-3-Pyridinecarboxylic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-diethyl-4-hydroxy-3-Pyridinecarboxylic acid methyl ester is a chemical compound belonging to the pyridine family. Pyridines are heterocyclic aromatic organic compounds with a six-membered ring containing one nitrogen atom. This specific compound is characterized by its diethyl substitutions at the 2 and 6 positions, a methyl ester group at the 3 position, and a keto group at the 4 position. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-diethyl-4-hydroxy-3-Pyridinecarboxylic acid methyl ester typically involves the condensation of ethyl acetoacetate with diethylamine in the presence of a base, followed by cyclization and esterification. The reaction conditions often include:
Base: Sodium ethoxide or potassium tert-butoxide
Solvent: Ethanol or methanol
Temperature: Reflux conditions
The reaction proceeds through the formation of an intermediate enamine, which undergoes cyclization to form the dihydropyridine ring. Subsequent esterification yields the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
2,6-diethyl-4-hydroxy-3-Pyridinecarboxylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: Conversion to the corresponding pyridine derivative
Reduction: Formation of dihydropyridine derivatives
Substitution: Nucleophilic substitution at the ester group
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents
Substitution: Alkyl halides or acyl chlorides in the presence of a base
Major Products Formed
Oxidation: Pyridine derivatives with enhanced aromaticity
Reduction: Dihydropyridine derivatives with potential pharmacological activity
Substitution: Ester-substituted pyridine derivatives with varied functional groups
Aplicaciones Científicas De Investigación
2,6-diethyl-4-hydroxy-3-Pyridinecarboxylic acid methyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules
Biology: Studied for its potential biological activity and interactions with biomolecules
Medicine: Investigated for its pharmacological properties, including anti-inflammatory and analgesic effects
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals
Mecanismo De Acción
The mechanism of action of 2,6-diethyl-4-hydroxy-3-Pyridinecarboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the keto and ester groups allows for hydrogen bonding and electrostatic interactions with target molecules, influencing their function and activity .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2,6-dimethyl-1,4-dihydro-4-oxopyridine-3-carboxylate
- Ethyl 2,6-diethyl-1,4-dihydro-4-oxopyridine-3-carboxylate
- Methyl 2,6-diethyl-1,4-dihydro-4-oxopyridine-5-carboxylate
Uniqueness
2,6-diethyl-4-hydroxy-3-Pyridinecarboxylic acid methyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The diethyl groups at the 2 and 6 positions enhance its lipophilicity, while the ester group at the 3 position provides a site for further functionalization. These features make it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C11H15NO3 |
|---|---|
Peso molecular |
209.24 g/mol |
Nombre IUPAC |
methyl 2,6-diethyl-4-oxo-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C11H15NO3/c1-4-7-6-9(13)10(11(14)15-3)8(5-2)12-7/h6H,4-5H2,1-3H3,(H,12,13) |
Clave InChI |
VUTBREMMKDUOKW-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=O)C(=C(N1)CC)C(=O)OC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
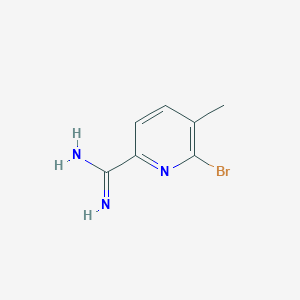
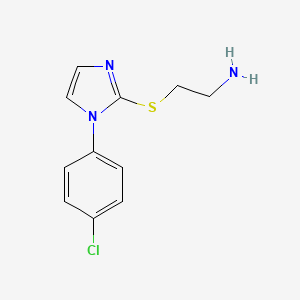
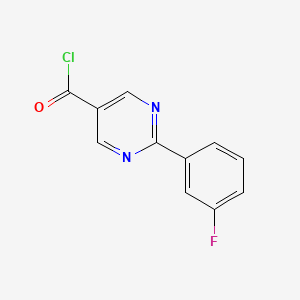
![1-[3-Amino-3-(4-methylphenyl)propyl]piperidine](/img/structure/B8434314.png)

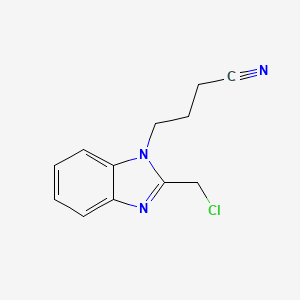
![2-(2-Hydroxyethyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one](/img/structure/B8434339.png)
